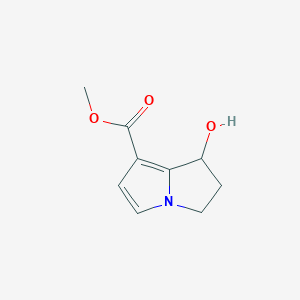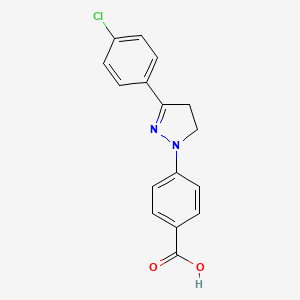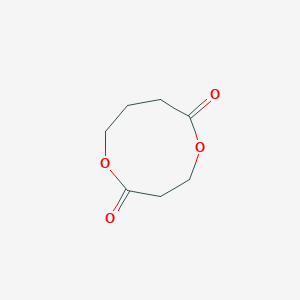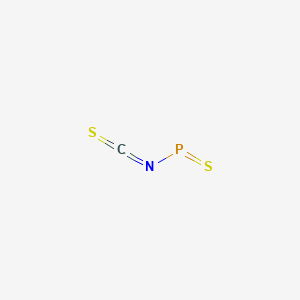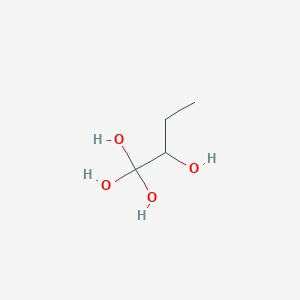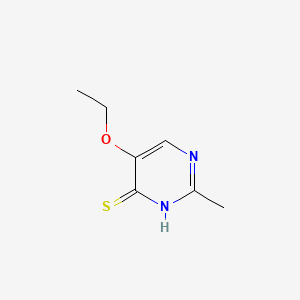
4-Chloro-N-(hydroxymethyl)benzene-1-carbothioamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-N-(hydroxymethyl)benzene-1-carbothioamide is an organic compound that belongs to the class of benzene derivatives It is characterized by the presence of a chloro group, a hydroxymethyl group, and a carbothioamide group attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-N-(hydroxymethyl)benzene-1-carbothioamide typically involves the reaction of 4-chlorobenzaldehyde with thiourea in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an appropriate solvent, such as ethanol or methanol. The hydroxymethyl group can be introduced through a subsequent reaction with formaldehyde under basic conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. Purification of the final product is achieved through crystallization or chromatography techniques.
Análisis De Reacciones Químicas
Types of Reactions
4-Chloro-N-(hydroxymethyl)benzene-1-carbothioamide undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a formyl or carboxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbothioamide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases in polar solvents.
Major Products Formed
Oxidation: 4-Chloro-N-(formyl)benzene-1-carbothioamide or 4-Chloro-N-(carboxyl)benzene-1-carbothioamide.
Reduction: 4-Chloro-N-(hydroxymethyl)benzene-1-amine.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-Chloro-N-(hydroxymethyl)benzene-1-carbothioamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-Chloro-N-(hydroxymethyl)benzene-1-carbothioamide involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition of their activity. This interaction can disrupt essential biological pathways, resulting in antimicrobial or anticancer effects. The exact molecular targets and pathways involved are still under investigation.
Comparación Con Compuestos Similares
Similar Compounds
- 4-Chlorobenzaldehyde
- 4-Chlorobenzylamine
- 4-Chlorobenzylthiourea
Uniqueness
4-Chloro-N-(hydroxymethyl)benzene-1-carbothioamide is unique due to the presence of both a hydroxymethyl group and a carbothioamide group on the benzene ring. This combination of functional groups imparts distinct chemical reactivity and biological activity compared to other similar compounds. The hydroxymethyl group enhances its solubility and reactivity, while the carbothioamide group contributes to its potential therapeutic properties.
Propiedades
Número CAS |
35594-39-9 |
|---|---|
Fórmula molecular |
C8H8ClNOS |
Peso molecular |
201.67 g/mol |
Nombre IUPAC |
4-chloro-N-(hydroxymethyl)benzenecarbothioamide |
InChI |
InChI=1S/C8H8ClNOS/c9-7-3-1-6(2-4-7)8(12)10-5-11/h1-4,11H,5H2,(H,10,12) |
Clave InChI |
CDBFVFJDSLUMPB-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C(=S)NCO)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



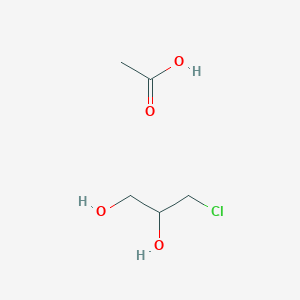

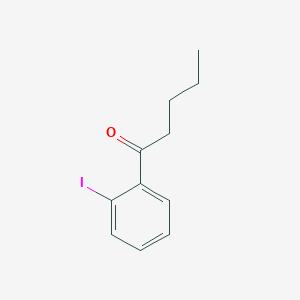
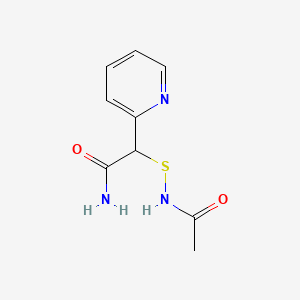
![Bicyclo[4.2.1]nona-2,4,7-trien-9-one](/img/structure/B14685270.png)
